molecular formula C14H21BN2O2 B14068879 (2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid

(2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid

Cat. No.: B14068879
M. Wt: 260.14 g/mol
InChI Key: NXNCOHSDWLVDJH-UHFFFAOYSA-N
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Description

(2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is a boronic acid derivative with a unique structure that includes a cyclobutyl group, a piperidinyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes.

Scientific Research Applications

(2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound can also participate in catalytic cycles involving palladium or other transition metals, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclobutyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of the cyclobutyl and piperidinyl groups can influence the compound’s chemical behavior and interactions, making it a valuable tool in synthetic and medicinal chemistry.

Properties

Molecular Formula

C14H21BN2O2

Molecular Weight

260.14 g/mol

IUPAC Name

(2-cyclobutyl-6-piperidin-3-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C14H21BN2O2/c18-15(19)12-7-13(10-3-1-4-10)17-14(8-12)11-5-2-6-16-9-11/h7-8,10-11,16,18-19H,1-6,9H2

InChI Key

NXNCOHSDWLVDJH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C2CCCNC2)C3CCC3)(O)O

Origin of Product

United States

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